Z-D-Lys(Boc)-OH

Description

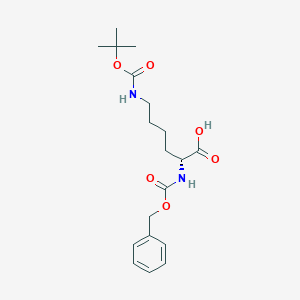

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBKEOCHROEGX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428486 | |

| Record name | Z-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66845-42-9 | |

| Record name | Z-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of Z-D-Lys(Boc)-OH

An In-depth Technical Guide to the Structure of Z-D-Lys(Boc)-OH

This document provides a detailed examination of the chemical structure of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine, commonly abbreviated as this compound. This compound is a crucial building block in peptide synthesis, where protecting groups are essential for directing the formation of peptide bonds in a controlled manner. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Properties

This compound is a derivative of the amino acid D-lysine, where the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group, respectively.[1] This dual protection strategy allows for selective deprotection and subsequent coupling reactions in complex peptide synthesis protocols.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | Nα-(benzyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-D-lysine | |

| Synonyms | Nα-Cbz-Nε-Boc-D-lysine, Z-D-Lysine(Boc)-OH | |

| CAS Number | 66845-42-9 | |

| Molecular Formula | C19H28N2O6 | |

| Molecular Weight | 380.44 g/mol | |

| Appearance | White to off-white powder or crystalline solid | |

| Primary Application | Solution-phase peptide synthesis |

Molecular Structure Analysis

The structure of this compound can be deconstructed into three primary components: the D-lysine backbone, the Nα-protecting Z-group, and the Nε-protecting Boc-group.

-

D-Lysine Backbone : The core of the molecule is the D-isomer of lysine, a proteinogenic amino acid. The "D" configuration indicates that the stereocenter at the alpha-carbon (Cα) is in the D-form. Lysine is characterized by a side chain terminating in an epsilon-amino group (Nε), which, along with the alpha-amino group (Nα), provides a site for chemical modification.

-

Nα-Carboxybenzyl (Z) Group : The alpha-amino group attached to the chiral center is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced via a reaction with benzyl chloroformate and is stable under various conditions but can be selectively removed by catalytic hydrogenation.

-

Nε-tert-butyloxycarbonyl (Boc) Group : The epsilon-amino group at the terminus of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable in basic and nucleophilic conditions but is labile to acid, allowing for orthogonal deprotection strategies in the presence of a Z-group.

The combination of these components results in a molecule primed for use as a building block in the synthesis of specific peptide sequences.

Structural and Relational Diagrams

To visualize the molecular structure and the relationship between its constituent parts, the following diagrams are provided in Graphviz DOT language.

Caption: 2D chemical structure of this compound.

Caption: Hierarchical relationship of structural components.

Experimental and Methodological Context

While this guide does not detail specific experimental protocols, the structural features described are fundamental to its use. In a typical solution-phase peptide synthesis workflow, the free carboxyl group of this compound would be activated (e.g., using DCC/HOBt) and reacted with the free amino group of another amino acid. The choice of removing either the Z or Boc group for subsequent chain elongation depends on the desired synthetic strategy:

-

Boc Group Removal : Achieved under acidic conditions (e.g., with trifluoroacetic acid), leaving the Z-group intact for side-chain protection.

-

Z Group Removal : Typically performed via catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect the Boc group.

This orthogonal protection scheme provides the chemical selectivity necessary for constructing complex peptides with high fidelity.

Conclusion

This compound is a strategically designed amino acid derivative whose utility is derived directly from its molecular structure. The presence of two distinct, orthogonally removable protecting groups (Z and Boc) on the alpha- and epsilon-amino groups of a D-lysine core makes it an invaluable reagent for advanced peptide synthesis. Understanding this structure is the first step for any researcher aiming to incorporate this building block into the synthesis of novel peptides for therapeutic or research purposes.

References

A Technical Guide to the Synthesis and Purification of Z-D-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine (Z-D-Lys(Boc)-OH), a critical building block in peptide synthesis and drug development. This document details established methodologies, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound is an orthogonally protected derivative of the amino acid D-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the side chain. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification. The D-configuration of the chiral center is often incorporated into peptide-based therapeutics to enhance metabolic stability by providing resistance to enzymatic degradation.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The primary challenge lies in the selective protection of the two amino groups of D-lysine. Described below are common and effective methods.

Route 1: Sequential Protection via D-Lysine Monohydrochloride

This is a direct and widely used approach starting from D-lysine monohydrochloride. The ε-amino group is first protected with the Boc group, followed by the protection of the α-amino group with the Z group.

Experimental Protocol:

-

Nε-Boc Protection:

-

Dissolve D-lysine monohydrochloride in a 1:1 mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane to the lysine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Acidify the solution to a pH of 1-2 with a 4 M KHSO₄ solution.

-

Extract the product, H-D-Lys(Boc)-OH, with ethyl acetate.

-

Combine the organic phases and dry under reduced pressure.

-

-

Nα-Z Protection:

-

Dissolve the obtained H-D-Lys(Boc)-OH in a suitable solvent such as a mixture of THF and water.

-

Maintain the pH at approximately 11.5 with an aqueous sodium hydroxide solution while cooling the mixture to 0°C.

-

Slowly add benzyl chloroformate (Z-Cl).

-

Allow the reaction to proceed for several hours at 0°C.

-

After the reaction is complete, remove the solvent under vacuum.

-

Take up the residue in isopropyl acetate and water.

-

Lower the pH to 2 with concentrated hydrochloric acid to precipitate the product.

-

Isolate the crude this compound by filtration.

-

Route 2: Synthesis via Copper Complex Intermediate

An alternative strategy involves the use of a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups of lysine, leaving the ε-amino group available for protection.

Experimental Protocol:

-

Formation of the Copper Complex:

-

Prepare a copper(II) complex of D-lysine. This complex formation protects the α-amino and carboxyl groups.

-

-

Nε-tert-butoxycarbonylation:

-

React the copper complex with di-tert-butyl pyrocarbonate to introduce the Boc group onto the ε-amino group.

-

-

Copper Detachment:

-

Remove the copper using a chelating agent such as 8-quinolinol. This step yields H-D-Lys(Boc)-OH.

-

-

Nα-benzyloxycarbonylation:

-

The resulting H-D-Lys(Boc)-OH is then subjected to Nα-benzyloxycarbonylation using benzyl chloroformate under Schotten-Baumann conditions to yield this compound.

-

Purification Techniques

The purification of this compound is crucial to ensure high purity for subsequent applications, particularly in peptide synthesis where impurities can lead to side reactions and difficult purification of the final peptide.

Dicyclohexylamine (DCHA) Salt Formation and Recrystallization

A highly effective method for purifying this compound is through the formation of its dicyclohexylamine (DCHA) salt. This method is particularly advantageous for removing impurities that are difficult to separate by other means.

Experimental Protocol:

-

Salt Formation:

-

Dissolve the crude this compound in a suitable organic solvent such as isopropyl acetate.

-

Add dicyclohexylamine to the solution and stir overnight.

-

The this compound dicyclohexylamine salt will precipitate out of the solution.

-

-

Isolation and Recrystallization:

-

Filter the suspension to collect the salt.

-

Wash the salt with the solvent (e.g., isopropyl acetate) to remove residual impurities.

-

For further purification, recrystallize the salt from a suitable solvent like methyl ethyl ketone.[1]

-

-

Liberation of the Free Acid:

-

To obtain the final product, the DCHA salt is treated with an acid to remove the dicyclohexylamine.

-

Column Chromatography

For smaller-scale purifications or to remove specific impurities, column chromatography can be employed.

Experimental Protocol:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane is often effective as the eluent.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-equilibrated silica gel column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [2][3] |

| Molecular Weight | 380.44 g/mol | [2] |

| Purity (after DCHA salt recrystallization) | >98.0% (TLC) | |

| Purity (after recrystallization of DCHA salt) | 94.5% (¹H-NMR, HPLC) |

| Synthesis Step | Reagents | Yield | Reference |

| H-Lys(Boc)-OH from L-lysine | (Boc)₂O, NaOH | 93% (as complex with benzotriazole) | |

| Z-Lys(Boc)-OH DCHA salt from H-Lys(Z)-OH | (Boc)₂O, Dicyclohexylamine | 64% (initial), 60% (after recrystallization) |

Workflow Diagrams

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis of this compound via Sequential Protection.

Caption: Purification via Dicyclohexylamine Salt Formation.

References

Solubility Profile of Z-D-Lys(Boc)-OH: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the solubility of Z-D-Lys(Boc)-OH, a commonly used protected amino acid derivative in peptide synthesis and other biochemical applications. Understanding the solubility characteristics of this reagent is critical for experimental design, ensuring accurate reagent handling, and achieving optimal reaction conditions. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial for directing the chemical reactions during peptide synthesis, preventing unwanted side reactions.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various suppliers and chemical databases provide valuable guidance for its dissolution. The solubility of protected amino acids is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.

The following table summarizes the reported qualitative solubility of this compound in common organic solvents.

| Solvent | Abbreviation | Qualitative Solubility |

| N,N-Dimethylformamide | DMF | Clearly Soluble |

| Dimethyl sulfoxide | DMSO | Soluble[1][2][3] |

| Chloroform | CHCl₃ | Soluble[1] |

| Dichloromethane | DCM | Soluble |

| Ethyl Acetate | EtOAc | Soluble |

| Acetone | (CH₃)₂CO | Soluble |

| Water | H₂O | Slightly Soluble |

For practical applications, it is often recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a large-scale solution. To enhance solubility, techniques such as gentle heating or sonication can be employed.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol can be followed. The following is a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMF)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

The solubility can then be calculated and expressed in units such as g/L or mol/L.

-

This protocol provides a framework for obtaining reliable and reproducible solubility data, which is essential for various applications in drug development and chemical synthesis.

Application in Peptide Synthesis: A Workflow

This compound is a key building block in solution-phase and solid-phase peptide synthesis (SPPS). The differential stability of the Z and Boc protecting groups allows for selective deprotection and chain elongation. The following diagram illustrates a simplified workflow for the incorporation of a this compound residue in SPPS.

In this workflow, the Z-group on the α-amine can be selectively removed under specific conditions (e.g., hydrogenolysis) while the Boc group on the ε-amine remains intact, allowing for further modifications at the N-terminus. Conversely, the Boc group is labile to acid treatment, enabling side-chain modifications if desired.

Conclusion

References

function of Z and Boc protecting groups in Z-D-Lys(Boc)-OH

An In-depth Technical Guide on the Core Functions of Z and Boc Protecting Groups in Z-D-Lys(Boc)-OH

Abstract

In the intricate field of peptide synthesis, particularly for drug development and research, the precise control of reactive functional groups is paramount. The amino acid derivative Nα-Benzyloxycarbonyl-Nε-tert-Butyloxycarbonyl-D-lysine, commonly abbreviated as this compound, is a critical building block that exemplifies the principle of orthogonal protection. This technical guide provides a comprehensive examination of the distinct roles and chemical functionalities of the Benzyloxycarbonyl (Z) and tert-Butyloxycarbonyl (Boc) protecting groups within this molecule. It details their respective mechanisms of protection and deprotection, presents quantitative data on reaction conditions, and furnishes detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of strategic peptide synthesis.

The Chemical Structure of this compound

This compound is a derivative of the D-isomer of lysine, an amino acid with two primary amino groups: the α-amino (Nα) group at the chiral center and the ε-amino (Nε) group at the terminus of its side chain. In this compound, each amino group is masked by a different protecting group.

-

Nα-Benzyloxycarbonyl (Z) group: Protects the α-amino group.

-

Nε-tert-Butyloxycarbonyl (Boc) group: Protects the side-chain's ε-amino group.

This dual protection is fundamental to its utility, allowing for selective chemical manipulation at either the N-terminus or the side chain of the lysine residue during peptide synthesis.

Caption: Molecular structure of this compound.

The Principle of Orthogonal Protection

The primary function of this compound in peptide synthesis is rooted in the concept of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting the others.[1][2] This level of control is essential for building complex peptide sequences and for synthesizing modified peptides, such as branched or cyclized structures.[3]

The Z and Boc groups form a classic orthogonal pair:

-

Boc Group: Labile to moderate acids (e.g., trifluoroacetic acid, TFA).[4] It is stable under the conditions used to remove the Z group (catalytic hydrogenation).

-

Z Group: Cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid, HF).[5] It is stable to the moderate acidic conditions used for Boc removal.

This orthogonality allows for two distinct synthetic routes after incorporating the this compound residue into a peptide chain.

Caption: Orthogonal deprotection strategy for this compound.

Function of the Benzyloxycarbonyl (Z) Group

The Z group (also abbreviated as Cbz) is a well-established carbamate-based protecting group for amines. In this compound, it protects the α-amino group.

-

Role and Stability: The Z group is highly stable under both acidic and basic conditions commonly used in peptide synthesis, including the repetitive TFA treatments required for Boc-based solid-phase peptide synthesis (SPPS). This stability makes it an excellent choice for a "permanent" protecting group for the N-terminus during the assembly of a peptide chain or for the side chain of lysine in Fmoc-based strategies.

-

Deprotection: Its removal is typically achieved under neutral conditions via catalytic hydrogenation. This process is mild and highly selective, leaving most other functional groups, including Boc, intact. Alternatively, strong acids like HBr in acetic acid can be used, though this method is less orthogonal with acid-labile side-chain protecting groups.

Function of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups, forming the basis of the Boc-SPPS strategy. In this compound, it protects the ε-amino group of the lysine side chain.

-

Role and Stability: The Boc group is stable to a wide range of nucleophiles and bases, as well as the conditions of catalytic hydrogenation. Its key feature is its lability under moderately acidic conditions.

-

Deprotection: It is efficiently removed with acids such as trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation. This deprotection is fast and clean, making it ideal for the temporary protection of side chains that need to be exposed for modification (e.g., for creating branched peptides or attaching labels) while the Z-protected N-terminus remains intact.

Strategic Application and Experimental Workflow

This compound is a versatile building block for both solution-phase and solid-phase synthesis. A common application is the introduction of a lysine residue where the side chain is intended for later modification.

The workflow below illustrates the incorporation of this compound into a growing peptide chain on a solid support, followed by selective deprotection of the side chain for further functionalization.

Caption: Experimental workflow for side-chain modification.

Quantitative Data: Deprotection Conditions

The efficiency of deprotection depends on the specific reagents, concentrations, and reaction times. The following table summarizes typical conditions for the selective removal of the Boc and Z groups.

| Protecting Group | Reagent & Concentration | Solvent | Scavengers (if needed) | Typical Time | Cleavage Principle |

| Boc | 25-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5% Dithioethane (DTE) for Trp, Cys, Met | 20-30 min | Acidolysis |

| Z (Cbz) | Hydrogen (H₂) gas (1 atm) with 10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, or Acetic Acid | None | 1-4 hours | Catalytic Hydrogenolysis |

| Z (Cbz) | 33% Hydrogen Bromide (HBr) | Acetic Acid (AcOH) | Anisole | 1-2 hours | Strong Acidolysis |

Experimental Protocols

The following are generalized protocols for the selective deprotection of the Z and Boc groups from a peptide containing a this compound residue.

Protocol 1: Selective Deprotection of the Nε-Boc Group

This protocol is standard in Boc-based SPPS for unmasking the lysine side chain.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 5 minutes.

-

Deprotection: Drain the pre-wash solution and add fresh deprotection solution (10 mL per gram of resin). Agitate the mixture for 20-25 minutes at room temperature. Note: If the peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, add 0.5% DTE as a scavenger to the TFA solution to prevent side reactions from the tert-butyl cation.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x) to remove residual acid, and then DCM (3x) again.

-

Neutralization: To obtain the free amine for subsequent coupling, neutralize the resulting ammonium salt by washing the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF) for 10 minutes.

-

Final Wash: Wash the resin again with DCM (3x) to remove excess base. The resin is now ready for side-chain modification.

Protocol 2: Selective Deprotection of the Nα-Z Group

This protocol is typically used in solution-phase synthesis or for N-terminal deprotection after chain assembly.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus, at room temperature and atmospheric pressure.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed (typically 1-4 hours).

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Isolation: Evaporate the solvent under reduced pressure to yield the deprotected peptide with a free α-amino group.

Conclusion

The this compound derivative is a powerful and versatile tool in advanced peptide synthesis. The orthogonal nature of the Z and Boc protecting groups provides chemists with precise control over the synthetic pathway, enabling the selective deprotection of either the α-amino or ε-amino group of the lysine residue. This functionality is indispensable for the creation of complex peptides, including those with post-translational modifications, branches, or conjugated moieties, which are often central to the development of novel therapeutics and research probes. A thorough understanding of the properties and protocols associated with these protecting groups is essential for any scientist engaged in the field of peptide chemistry.

References

An In-depth Technical Guide to the Role of Z-D-Lys(Boc)-OH in Peptide Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Modified Amino Acids

In the landscape of modern peptide chemistry and therapeutic peptide design, the use of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability. Z-D-Lys(Boc)-OH is a critical building block in this context, offering a trifecta of strategic advantages through its unique structural components: the Nα-Z (Benzyloxycarbonyl) protecting group, the D -chiral configuration, and the Nε-Boc (tert-Butoxycarbonyl) protecting group.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its pivotal role in peptide synthesis, and the profound impact of its incorporation on the final peptide's biological characteristics. We will explore detailed experimental protocols, present quantitative data, and provide clear visual diagrams to illustrate its application in synthetic workflows.

Core Chemical Features of this compound

The structure of this compound is meticulously designed for controlled, sequential peptide synthesis. Each component serves a distinct and vital purpose.

-

Nα-Z (Benzyloxycarbonyl) Group : This group protects the alpha-amino group of the lysine backbone. The Z group is notably stable under the mildly acidic and basic conditions used for other protecting groups, but it can be selectively removed under specific, non-damaging conditions, primarily catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid.[1] This stability prevents unwanted racemization during the activation of the carboxyl group for coupling.[1]

-

D-Configuration : The "D" signifies that this is the D-enantiomer, or mirror image, of the naturally occurring L-lysine. Proteolytic enzymes, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids.[2] The incorporation of a D-amino acid creates a peptide that is highly resistant to enzymatic degradation, thereby significantly increasing its in-vivo half-life and bioavailability.[2][3]

-

Nε-Boc (tert-Butoxycarbonyl) Group : This group protects the highly reactive epsilon-amino group on the lysine side chain, preventing undesired chain branching during synthesis. The Boc group is labile to moderate acids, such as Trifluoroacetic Acid (TFA), which allows for its selective removal without affecting the Z-group or other acid-sensitive protecting groups.

The combination of the acid-labile Boc group and the hydrogenolysis-labile Z group is a classic example of an orthogonal protection strategy . This allows for the selective deprotection of either the α-amino or ε-amino group, enabling complex synthetic routes such as side-chain modification or peptide cyclization.

Caption: Chemical structure of this compound.

Quantitative Impact on Peptide Properties

The inclusion of D-lysine via this compound profoundly enhances the therapeutic potential of a peptide. The primary benefits are dramatically increased stability and modulated biological activity.

Enhancement of Proteolytic Stability

Peptides composed of L-amino acids are rapidly degraded by proteases in serum. Substituting a key L-lysine residue with D-lysine can increase the peptide's half-life by orders of magnitude.

| Peptide Sequence | Lysine Configuration | Half-life in Human Serum (t½) | Reference Principle |

| Ac-L-Lys-Gly-L-Ala-NH₂ | L-Lysine | ~ 5 minutes | Susceptible to Proteolysis |

| Ac-D-Lys -Gly-L-Ala-NH₂ | D-Lysine | > 24 hours | Resistant to Proteolysis |

| HPA3NT3-A2 | All L-amino acids | Partially degraded in 60 min | Susceptible to Proteolysis |

| HPA3NT3-A2D | All L-Lys replaced with D-Lys | No degradation after 120 min | Resistant to Proteolysis |

Coupling Efficiency in Peptide Synthesis

This compound can be efficiently incorporated into a growing peptide chain using standard coupling reagents common in both solution-phase and solid-phase peptide synthesis (SPPS).

| Coupling Reagent | Activation Base | Typical Coupling Yield | Synthesis Method |

| HBTU / HOBt | DIPEA | > 99% | Fmoc/tBu SPPS |

| HATU / HOAt | DIPEA | > 99% | Fmoc/tBu SPPS |

| EDC / HOBt | N/A | ~95-98% | Solution-Phase |

| DIC / Oxyma | N/A | > 99% | Fmoc/tBu SPPS |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and deprotection of this compound in peptide synthesis.

Protocol 1: Incorporation into a Peptide Chain via Boc/Bzl SPPS

This protocol outlines a manual solid-phase synthesis cycle for adding this compound to a peptide-resin using a Boc/Bzl strategy.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

-

Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain and repeat with a second 30-minute agitation. This exposes the N-terminal amine.

-

Washing: Wash the resin sequentially with DCM (3x), 10% DIPEA in DCM (3x), and DCM (5x) to neutralize the resin and remove residual TFA.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Allow to pre-activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 2-4 hours at room temperature.

-

Monitoring: Perform a ninhydrin (Kaiser) test to confirm the reaction has gone to completion (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling step.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.

Protocol 2: Orthogonal Deprotection

This section describes the selective removal of the Z and Boc protecting groups.

A. Selective Deprotection of the Z Group (Hydrogenolysis)

-

Preparation: Suspend the fully protected peptide (cleaved from resin if applicable) in a suitable solvent like methanol or DMF.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, 10% by weight of the peptide).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Reaction: Allow the reaction to proceed for 4-16 hours at room temperature. Monitor the reaction by TLC or Mass Spectrometry.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the peptide with the α-amino group deprotected and the Boc group intact.

B. Selective Deprotection of the Boc Group (Acidolysis)

-

Preparation: Dissolve the protected peptide in a cleavage cocktail. For side-chain deprotection while the peptide is on resin, a common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

Work-up: If on resin, filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a 10-fold volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. The resulting peptide will have the ε-amino group deprotected, while the Z group (if not previously removed) would remain.

Visualization of Key Workflows and Concepts

Diagrams created using Graphviz help to clarify the complex relationships and processes in peptide synthesis.

Caption: Workflow for incorporating this compound in SPPS.

Caption: Orthogonal deprotection of Z and Boc groups.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic tool for rational peptide design. Its orthogonally protected amino groups provide synthetic flexibility, while its D-configuration is a proven method for enhancing the metabolic stability and therapeutic viability of peptide-based drug candidates. A thorough understanding of its properties and the application of robust experimental protocols, as detailed in this guide, are essential for researchers aiming to develop next-generation peptide therapeutics with improved pharmacokinetic profiles and potent biological activity.

References

understanding orthogonal protection in peptide synthesis

An in-depth technical guide to the core principles, strategies, and applications of orthogonal protection in peptide synthesis, designed for researchers, scientists, and drug development professionals.

The Core Principle of Orthogonal Protection

In the multi-step process of peptide synthesis, amino acids are sequentially added to a growing chain. Each amino acid contains at least two reactive groups (the α-amino group and the α-carboxyl group), and many have reactive side chains.[1][2] To prevent unwanted side reactions and ensure the correct sequence, these reactive sites must be temporarily blocked using chemical moieties known as protecting groups (PGs).[1][3][4]

The concept of orthogonality is fundamental to a successful synthesis strategy. An orthogonal protection scheme involves the use of two or more protecting groups that can be removed under distinct, non-interfering chemical conditions. This allows for the selective deprotection of one functional group while others remain intact, providing precise control over the synthesis of complex peptides, such as those that are cyclic, branched, or modified with specific labels. An ideal protecting group should be easy to introduce, stable during subsequent reaction steps, and cleanly removable without causing racemization or degrading the peptide.

Major Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for peptide synthesis. The two predominant strategies are defined by the protecting group used for the temporary protection of the Nα-amino group: the Boc/Bzl strategy and the Fmoc/tBu strategy.

-

Boc/Bzl Strategy : This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and more acid-stable, benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. This is considered a "quasi-orthogonal" strategy because selectivity is achieved by using different strengths of the same type of reagent (acid).

-

Fmoc/tBu Strategy : This is the more modern and widely used approach. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed by a mild base (typically piperidine), while the tBu groups are removed by TFA during the final cleavage from the resin. This is a truly orthogonal system, as the deprotection conditions (base vs. acid) are mechanistically distinct. The milder conditions of the Fmoc/tBu strategy make it ideal for synthesizing sensitive or complex peptides.

Data Presentation: Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA with scavengers) |

| Orthogonality | Quasi-orthogonal (graded acid lability) | Fully orthogonal (base vs. acid lability) |

| Key Advantages | Higher yields in some cases | Milder conditions, automation-friendly, suitable for sensitive peptides |

| Key Disadvantages | Harsh/hazardous final cleavage (HF), potential side-chain degradation | Potential for side reactions like aspartimide formation with certain sequences |

Advanced Orthogonal Protecting Groups for Side-Chain Modification

For the synthesis of complex peptides requiring specific side-chain modifications (e.g., cyclization, branching, labeling), a third dimension of orthogonality is needed. This is achieved by using side-chain protecting groups that can be removed in the presence of both the temporary Nα-Fmoc group and the permanent tBu-based groups.

Data Presentation: Common Orthogonal Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Removed By | Stable To | Application |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | TFA, piperidine, hydrazine | Protection of Lys, Orn; On-resin cyclization |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | TFA, piperidine, Pd(0) | Protection of Lys amine for branching or labeling |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | TFA, piperidine, Pd(0) | Similar to Dde, with different steric/electronic properties |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Piperidine, hydrazine, Pd(0) | Protection of Lys, His, Cys; highly acid sensitive |

| Trityl | Trt | 2-20% TFA in DCM, or DCA in DCM | Piperidine, hydrazine, Pd(0) | Protection of Cys, His, Asn, Gln side chains |

| 2-Phenylisopropyl | 2-PhiPr | 1% TFA in DCM | Piperidine, Pd(0) | Protection of Asp, Glu carboxyls; reduces aspartimide formation |

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of amino acid addition using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Fmoc-protected amino acid

-

Coupling reagents: e.g., HATU, HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), a coupling reagent like HATU (3.8 eq.), and DIPEA (8 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present and the reaction is complete.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 2: Selective Side-Chain Deprotection of an Mtt Group

This protocol demonstrates the selective removal of an Mtt group from a lysine side chain while the peptide remains on the resin, with Nα-Fmoc and other tBu-based side-chain groups intact.

Materials:

-

Peptidyl-resin containing a Lys(Mtt) residue

-

Deprotection solution: 1% TFA in DCM

-

Scavenger: Triisopropylsilane (TIS), 1-5% (optional but recommended)

-

Washing solvents: DCM, DMF

-

Neutralization solution: 10% DIPEA in DMF

Methodology:

-

Resin Preparation: Swell the peptidyl-resin in DCM.

-

Mtt Deprotection:

-

Prepare the deprotection solution (e.g., 1% TFA, 2% TIS in DCM).

-

Add the solution to the resin and agitate.

-

Repeat the treatment with fresh solution every 2 minutes for a total of 10-15 treatments, or until deprotection is complete as monitored by HPLC-MS analysis of a cleaved sample.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM to remove the acid.

-

Wash with 10% DIPEA in DMF to neutralize the resin.

-

Wash again with DMF and DCM to remove excess base.

-

-

Next Step: The deprotected lysine side-chain amine is now available for modification (e.g., acylation, labeling, or cyclization).

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Z-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-D-Lys(Boc)-OH is an orthogonally protected amino acid derivative of D-lysine. The Nα-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, while the Nε-amino group of the side chain is protected by the tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus for peptide chain elongation or the lysine side chain for on-resin modifications, such as branching, cyclization, or conjugation.

The Z-group is traditionally used in solution-phase synthesis and is labile to strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[1][2] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA).[3] This differential lability is the foundation of its use in complex peptide synthesis. While the use of an Nα-Z group for iterative solid-phase synthesis is less common than standard Boc or Fmoc strategies, it is a viable approach for specific applications, particularly in the synthesis of protected peptide fragments.[1]

This document provides the protocols and data for the strategic incorporation of this compound into peptides using a Boc-like SPPS strategy, where the Nα-Z group is removed in each cycle.

Data Presentation

The following tables summarize the chemical properties of this compound and the expected quantitative data from a synthesis campaign. Note that efficiency and yield can vary significantly based on the peptide sequence, resin, and coupling conditions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine |

| Abbreviation | This compound |

| Molecular Formula | C₁₉H₂₈N₂O₆ |

| Molecular Weight | 380.44 g/mol |

| Nα-Protecting Group | Benzyloxycarbonyl (Z) |

| Nε-Protecting Group | tert-Butyloxycarbonyl (Boc) |

Table 2: Representative Quantitative Data for SPPS

| Parameter | Expected Value | Notes |

|---|---|---|

| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is typically used for Boc/Bzl strategies. |

| Coupling Efficiency (per step) | >98% | Monitored by the Kaiser (ninhydrin) test. Z-protected amino acids may exhibit slower kinetics.[4] |

| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification via preparative RP-HPLC is required. |

| Final Purified Peptide Yield | 10 - 30% | Post-purification yield based on the initial resin loading. |

Experimental Protocols

This section details the methodologies for incorporating this compound into a peptide sequence on a solid support, such as Merrifield resin. This protocol assumes a Boc/Bzl overall strategy where side-chain protecting groups (e.g., Bzl for Asp/Glu, Tos for Arg) are stable to the Nα-Z deprotection conditions.

Protocol 1: Single Cycle of Z-SPPS

This protocol describes one full cycle of amino acid addition.

1. Resin Preparation:

-

Swell 1 gram of Merrifield resin (e.g., 0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) (3 x 10 mL).

2. Nα-Z Deprotection:

-

Add a solution of 30% HBr in acetic acid (10 mL/g of resin) to the vessel.

-

Agitate at room temperature for 60-90 minutes.

-

Filter the resin and wash thoroughly with DCM (3 x 10 mL) followed by DMF (3 x 10 mL).

-

Safety Note: HBr/acetic acid is highly corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

3. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin).

-

Agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5 x 10 mL) to remove excess base.

4. Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor coupling completion with a qualitative Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:1:14 v/v/v) for 20 minutes.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Selective On-Resin Deprotection of Nε-Boc Group

This protocol is performed after the full peptide sequence is assembled and while the peptide is still attached to the resin with the Nα-Z group and other side-chain protecting groups intact.

1. Resin Preparation:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Wash with DMF (3 x 10 mL).

2. Selective Boc Removal:

-

Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin).

-

Agitate for 30 minutes at room temperature.

-

Filter and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

Neutralize the exposed ε-amino group with 10% DIEA in DMF as described in Protocol 1, Step 3.

-

The free side-chain amine is now available for conjugation, labeling, or branching.

Protocol 3: Final Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups (excluding the Nα-Z group if a protected fragment is desired).

1. Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

2. HF Cleavage:

-

Transfer the dried resin to a specialized, HF-resistant apparatus.

-

Add a scavenger cocktail (e.g., 90% anhydrous HF, 5% p-cresol, 5% anisole).

-

Stir at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Extreme Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a dedicated setup.

3. Peptide Precipitation and Purification:

-

Wash the resin remnants with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in an appropriate aqueous/organic mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.

Mandatory Visualizations

Caption: General workflow for a single cycle of solid-phase peptide synthesis using Nα-Z protection.

Caption: Orthogonal deprotection strategy for this compound on a solid support.

Caption: Application of a site-specifically labeled peptide to probe a kinase signaling pathway.

References

Application Notes and Protocols for the Coupling Reaction of Z-D-Lys(Boc)-OH with HOBt and DIC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient coupling of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) with a free amine using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. This methodology is widely applicable in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Introduction

The formation of a peptide bond between the carboxylic acid of a protected amino acid and the free amine of another amino acid or peptide is a fundamental step in peptide synthesis. The use of carbodiimides, such as DIC, is a common strategy for activating the carboxylic acid. However, this activation can lead to side reactions, most notably racemization of the chiral center. The addition of HOBt is crucial for suppressing racemization and improving the efficiency of the coupling reaction. HOBt reacts with the activated amino acid to form an HOBt-ester, which is less prone to racemization and readily reacts with the amine component to form the desired peptide bond. This compound is a commonly used building block in the synthesis of peptides with specific structural and functional requirements.

Reaction Mechanism

The coupling reaction proceeds through a multi-step mechanism involving the activation of the carboxylic acid by DIC, followed by the formation of an HOBt-ester intermediate, which then reacts with the amine to form the peptide bond.

Application Notes and Protocols: Cleavage of the Boc Group from Z-D-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under various conditions and its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of the ε-amino group of Z-D-Lys(Boc)-OH, a common building block in the synthesis of peptides and other complex molecules. The Z (benzyloxycarbonyl) group at the α-amino position is stable to the acidic conditions used for Boc removal, allowing for selective deprotection.

Data Presentation: Conditions for Boc Cleavage

The following table summarizes various reported conditions for the cleavage of the Boc protecting group. The efficiency of the deprotection can be influenced by the choice of acid, solvent, reaction time, and temperature.

| Reagent | Solvent | Concentration | Temperature | Time | Yield | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 1-2 hours | >95% | [1][2] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 (v/v) | Room Temperature | 1 hour | Not specified | [3] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 100% | Room Temperature | 18 hours | Not specified | [1] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 2 hours | High | [2] |

| Trifluoroacetic Acid (TFA) | Ionic Liquid (TTP-NTf2) | 2 equivalents | 130 °C | 7-10 minutes | 93% | |

| Nitric Acid (HNO3) | Dichloromethane (DCM) | Not specified | Not specified | Not specified | High | |

| TMSOTf / TFA / m-cresol | - | 1.95 mL / 6.90 mL / 1.2 mL | 0 °C | 2 hours | Not specified |

Note: Yields can vary depending on the specific substrate, scale of the reaction, and work-up procedure.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc cleavage.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved. Continue washing until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, Z-D-Lys-OH, typically as a TFA salt if the neutralization step is omitted.

-

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and can be advantageous in certain situations, such as in solid-phase peptide synthesis to avoid potential side reactions associated with TFA.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane solution

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge (optional)

Procedure:

-

Dissolution: Dissolve this compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol) before adding the HCl/dioxane solution.

-

Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution to the substrate.

-

Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction for completeness by TLC or LC-MS.

-

Work-up:

-

Upon completion, remove the solvent in vacuo.

-

The product is typically obtained as the hydrochloride salt.

-

Triturate the residue with anhydrous diethyl ether to precipitate the product.

-

Collect the solid by filtration or centrifugation and dry under vacuum.

-

Mandatory Visualizations

Boc Deprotection Workflow

Caption: Workflow for the acidic cleavage of the Boc group from this compound.

Chemical Reaction of Boc Cleavage

Caption: Acid-catalyzed cleavage of the Boc group from this compound.

Discussion and Troubleshooting

-

Side Reactions: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, such as those of tryptophan or methionine. To prevent this, scavengers like thioanisole, 1,2-ethanedithiol (EDT), or triisopropylsilane (TIS) can be added to the deprotection mixture.

-

Incomplete Deprotection: If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid. For solid-phase synthesis, poor resin swelling can hinder deprotection; ensure an appropriate solvent is used.

-

Acid-Sensitive Groups: If other acid-sensitive groups are present in the molecule, milder conditions or alternative deprotection methods may be necessary. Thermal deprotection or the use of Lewis acids can be explored in such cases.

-

Work-up: The deprotected product, being an amino acid, can have significant solubility in the aqueous phase during work-up, especially at neutral pH. Careful adjustment of the pH and extraction with an appropriate organic solvent are crucial to maximize yield. The formation of emulsions can sometimes occur, particularly with lysine derivatives, which may require centrifugation to separate the layers.

References

Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Z-D-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH) in the synthesis of lysine-containing peptides. This orthogonally protected D-amino acid is a valuable building block for creating peptides with enhanced stability and unique biological activities, making it highly relevant for drug development and research.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid lysine where the alpha-amino group (Nα) is protected by a benzyloxycarbonyl (Z or Cbz) group, and the epsilon-amino group (Nε) of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. The use of the D-enantiomer of lysine is a key strategic choice in peptide design.

Key Advantages:

-

Orthogonal Protection: The Z and Boc groups are removed under different conditions, allowing for selective deprotection and modification of the peptide chain.[1] The Z group is typically removed by catalytic hydrogenation, while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2]

-

Enhanced Proteolytic Stability: The incorporation of D-amino acids into peptides renders them resistant to degradation by proteases, which are highly specific for L-amino acids.[3][4] This increased stability can significantly prolong the half-life of peptide-based drugs in biological systems.

-

Unique Biological Activities: Peptides containing D-amino acids can exhibit novel biological activities compared to their L-counterparts, including altered receptor binding and signaling.

Data Presentation: Physicochemical Properties and Illustrative Synthetic Outcomes

Below is a summary of the key physicochemical properties of this compound and illustrative quantitative data from typical peptide synthesis protocols.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₆ | General Knowledge |

| Molecular Weight | 380.44 g/mol | General Knowledge |

| CAS Number | 66845-42-9 | General Knowledge |

| Appearance | White to off-white powder | General Knowledge |

| Purity (Typical) | ≥98% | General Knowledge |

| Synthetic Parameter (Illustrative) | Solution-Phase Synthesis | Solid-Phase Synthesis (Boc-SPPS) |

| Coupling Efficiency per Step | >95% | >99% |

| Overall Crude Peptide Yield (for a 10-mer) | 50-70% | 60-80% |

| Crude Peptide Purity (by HPLC) | 40-60% | 50-70% |

| Final Purified Peptide Yield | 20-40% | 30-50% |

Note: The quantitative data presented are illustrative and can vary significantly based on the peptide sequence, coupling strategy, and purification process.

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into peptides using both solution-phase and solid-phase synthesis techniques.

Solution-Phase Peptide Synthesis (SPPS) Protocol

Solution-phase synthesis is suitable for shorter peptides or fragment condensation. This protocol describes the coupling of this compound to an amino acid ester.

Materials:

-

This compound

-

C-terminal protected amino acid (e.g., H-Gly-OMe·HCl)

-

Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), n-Hexane

-

Aqueous solutions: Saturated sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Saturated sodium chloride (brine)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the C-terminal protected amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) in DCM. Add this solution to the first flask.

-

Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of EtOAc in n-hexane.

-

Deprotection (Illustrative - Nα-Z group removal):

-

Dissolve the purified, Z-protected peptide in methanol.

-

Add Palladium on carbon (Pd/C, 10% w/w).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

-

Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol

This protocol is adapted for the incorporation of this compound into a peptide chain using a Boc-based solid-phase peptide synthesis (Boc-SPPS) strategy on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA

-

Solvents: DCM, DMF, Isopropanol (IPA)

-

Deprotection reagent: 50% TFA in DCM with 0.5% dithioethane (DTE) as a scavenger.

-

Neutralization reagent: 10% DIPEA in DCM

-

Cleavage reagent: Anhydrous HF with scavengers (e.g., anisole)

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM.

-

Attach the first C-terminal Boc-protected amino acid to the resin via its cesium salt to minimize racemization.

-

-

Boc-SPPS Cycle for Peptide Elongation:

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-25 minute treatment with fresh deprotection solution.

-

Wash the resin with DCM (2x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling (incorporating this compound):

-

In a separate vessel, pre-activate this compound (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test (will be negative for a successful coupling).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

-

Repeat the cycle for each subsequent amino acid.

-

Final Cleavage and Deprotection:

-

After the final coupling, perform a final Boc deprotection.

-

Dry the peptide-resin under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add a scavenger like anisole.

-

Carefully add anhydrous liquid HF and stir at 0 °C for 1 hour. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group. The Z group will also be cleaved under these harsh acidic conditions.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

Purification and Characterization

Purification:

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Detection: UV absorbance at 210-220 nm.

-

Procedure: Dissolve the crude peptide in the initial mobile phase, inject onto the column, and collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical RP-HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the final purified peptide.

Characterization:

The identity and purity of the final peptide should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the sequence and structure of the peptide.

Visualizations

Orthogonal Deprotection Strategy

The following diagram illustrates the principle of orthogonal deprotection using this compound, which allows for selective modification at either the N-terminus or the lysine side chain.

Caption: Orthogonal deprotection of this compound.

Boc-SPPS Workflow

This diagram outlines the key steps in a single cycle of Boc-based solid-phase peptide synthesis.

Caption: A single cycle in Boc-SPPS.

Advantage of D-Amino Acid Incorporation

The inclusion of D-amino acids like D-lysine significantly enhances the stability of peptides against enzymatic degradation, a critical factor for therapeutic applications.

Caption: Enhanced stability of D-amino acid peptides.

References

Application Notes: Orthogonal Protection Strategy Using Z-D-Lys(Boc)-OH and Fmoc in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target peptide. An orthogonal protection strategy, which involves the use of multiple protecting groups that can be removed under distinct chemical conditions, is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This allows for the selective deprotection and modification of specific functional groups within a growing peptide chain.

This application note details a robust orthogonal protection strategy employing three widely used protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the acid-labile tert-Butoxycarbonyl (Boc) group, and the hydrogenolysis-labile Benzyloxycarbonyl (Z) group. Specifically, we focus on the application of Z-D-Lys(Boc)-OH in conjunction with Fmoc-protected amino acids to achieve selective manipulation of the α-amino and ε-amino groups of a lysine residue. This strategy is particularly valuable for the synthesis of complex peptides, including branched, cyclic, and labeled peptides.

The Principle of Orthogonality

The core of this strategy lies in the differential lability of the Fmoc, Boc, and Z protecting groups. This orthogonality ensures that one group can be selectively removed without affecting the others, enabling precise control over the synthetic route.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group of the amino acid. It is stable to acidic and hydrogenolytic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][][3]

-

Boc (tert-Butoxycarbonyl) Group: In the context of this compound, it protects the ε-amino group of the lysine side chain. The Boc group is stable to basic conditions used for Fmoc removal and to hydrogenolysis but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][5]

-

Z (Benzyloxycarbonyl) Group: Protects the α-amino group of the D-lysine. The Z-group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.

This tri-orthogonal system provides synthetic chemists with a versatile toolkit for complex peptide architecture.

Caption: Orthogonal deprotection of Fmoc, Boc, and Z groups.

Data Presentation: Deprotection Conditions and Efficiency

The efficiency of each deprotection step is critical for the overall success of the peptide synthesis. The following tables summarize typical deprotection conditions and reported efficiencies for the Fmoc, Boc, and Z protecting groups.

Table 1: Fmoc Group Deprotection

| Reagent | Concentration | Solvent | Time | Typical Yield/Efficiency | Reference |

| Piperidine | 20% (v/v) | DMF | 5-20 min | >99% | |

| Piperidine | 50% (v/v) | DMF | 20 min | >99% | |

| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | 5-15 min | High |

Table 2: Boc Group Deprotection

| Reagent | Concentration | Solvent | Time | Temperature | Typical Yield/Efficiency | Reference |

| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 30-120 min | Room Temp | >95% | |

| Trifluoroacetic Acid (TFA) | 2 equivalents | Ionic Liquid | ~10 min | 110°C | 93% (for Lys(Boc)-OH) | |

| HCl | 4 M | Dioxane | 1-4 hours | Room Temp | High |

Table 3: Z Group Deprotection

| Method | Catalyst | Solvent | Time | Temperature | Typical Yield/Efficiency | Reference |

| Hydrogenolysis | 10% Pd/C | Methanol | 16 hours | Room Temp | High | |

| Transfer Hydrogenolysis | 10% Pd/C, Ammonium formate | Methanol | 1-2 hours | Room Temp | >95% | |

| Hydrogenolysis | Pd black, H2 | Methanol | 1-3 hours | Room Temp | High |

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of Fmoc, Boc, and Z groups in the context of a peptide synthesized using this compound and Fmoc-amino acids.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow assumes the use of a resin-bound peptide.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Selective Fmoc Deprotection

Objective: To selectively remove the N-terminal Fmoc group from a resin-bound peptide.

Materials:

-

Resin-bound peptide with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3 times) and then with DMF (3 times).

-

The resin with the free N-terminal amine is now ready for the next coupling step or further modification.

Protocol for Selective Boc Deprotection of Lysine Side Chain

Objective: To selectively deprotect the ε-amino group of a lysine residue on a resin-bound peptide.

Materials:

-

Resin-bound peptide containing a Lys(Boc) residue

-

Deprotection solution: 25-50% (v/v) TFA in DCM

-

TIS (Triisopropylsilane) as a scavenger (optional, 2.5% v/v)